Glucocerebrosides

Overview

Description

Glucosylceramides (GlcCers): are essential membrane lipids that play crucial roles as structural components and signaling molecules in eukaryotic organisms. They are present in neuronal and non-neuronal mammalian tissues, as well as in various plant species and fungi . In plants, GlcCers constitute 5-30% of total lipids in the plasma membrane.

Mechanism of Action

Target of Action

Glucocerebrosides, also referred to as glucosylceramides, are sphingolipid components of cell membranes . The primary target of this compound is the enzyme glucocerebrosidase (also named acid beta-glucosylceramidase or beta-glucocerebrosidase), a 497-residue enzyme that breaks down this compound into glucose and ceramides inside lysosomes . This enzyme is encoded by the GBA gene located on locus 1q21 .

Mode of Action

The catabolism of this compound is primarily initiated in the lysosomes by the action of the lysosomal glucocerebrosidase . This compound can serve as precursors for the production of more complex glycosphingolipids such as lactosylceramide and gangliosides by sequential addition of sugars .

Biochemical Pathways

This compound intervene in numerous cell biological processes and signaling pathways . Their deregulation is implicated in human diseases such as Gaucher disease and Parkinson’s disease . The deficiency of glucocerebrosidase causes the lysosomal storage disorder named Gaucher disease (GD) . In GCase-deficient GD patients, the accumulation of GlcCer in lysosomes of tissue macrophages is prominent .

Pharmacokinetics

It is known that this compound are found in all mammalian tissues, being particularly abundant in the brain .

Result of Action

The result of this compound action is the breakdown of this compound into glucose and ceramides inside lysosomes . This process is crucial for normal cellular function. When this process is disrupted due to mutations in the gba gene, it leads to diseases like gaucher’s disease and parkinson’s disease .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the enzyme glucocerebrosidase, which breaks down this compound, functions optimally at an acidic pH, which is the typical environment inside lysosomes . Furthermore, the abundance of this compound in different tissues, such as the brain, may influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Glucocerebrosides are involved in numerous biochemical reactions within the cell. They interact with various enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interact with is glucocerebrosidase, also known as acid beta-glucosylceramidase. This enzyme catalyzes the hydrolysis of this compound into glucose and ceramide within lysosomes. Mutations in the gene encoding glucocerebrosidase can lead to the accumulation of this compound, resulting in lysosomal storage disorders such as Gaucher disease .

Cellular Effects

This compound have significant effects on various cell types and cellular processes. They influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in neurons, the accumulation of this compound due to deficient glucocerebrosidase activity can disrupt lysosomal function, leading to neurodegeneration. This disruption can affect cell signaling pathways involving alpha-synuclein, a protein associated with Parkinson’s disease .

Molecular Mechanism

At the molecular level, this compound exert their effects through several mechanisms. They can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the accumulation of this compound in lysosomes can inhibit the normal function of glucocerebrosidase, resulting in the buildup of other sphingolipids. This accumulation can trigger cellular stress responses, including endoplasmic reticulum stress and mitochondrial impairment, which contribute to the pathogenesis of diseases like Gaucher disease and Parkinson’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound are relatively stable under certain conditions, but their degradation can occur over extended periods. Long-term exposure to elevated levels of this compound in cell cultures or animal models can lead to chronic cellular dysfunction. For example, prolonged accumulation of this compound in neurons can result in progressive neurodegeneration and impaired cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound may not cause significant adverse effects, while high doses can lead to toxicity and cellular damage. In animal studies, threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. High doses of this compound can exacerbate lysosomal storage disorders and contribute to the development of neurodegenerative diseases .

Metabolic Pathways

This compound are involved in several metabolic pathways. They are synthesized in the endoplasmic reticulum and transported to the Golgi apparatus for further processing. The enzyme glucocerebrosidase plays a crucial role in the catabolism of this compound within lysosomes. This enzyme breaks down this compound into glucose and ceramide, which can then be utilized in other metabolic processes. Mutations in the gene encoding glucocerebrosidase can disrupt these metabolic pathways, leading to the accumulation of this compound and associated cellular dysfunction .

Transport and Distribution

Within cells, this compound are transported and distributed through various mechanisms. They can be transported via vesicular trafficking pathways, including endocytosis and exocytosis. This compound can also interact with specific transporters and binding proteins that facilitate their movement within cells and tissues. The localization and accumulation of this compound can be influenced by factors such as cellular stress and disease states .

Subcellular Localization

This compound are primarily localized within lysosomes, where they are involved in the degradation of sphingolipids. The activity and function of this compound can be affected by their subcellular localization. For instance, targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell. Disruptions in the subcellular localization of this compound can contribute to cellular dysfunction and disease pathogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GlcCers involves the enzymatic tethering of glucose to ceramide by glucosylceramide synthase (GCS) . Although the GCS gene is absent in yeast (Saccharomyces cerevisiae), it is present in most other fungal species, including phytopathogens like Magnaporthe grisea, Colletotrichum gloeosporioides, and Fusarium graminearum .

Industrial Production Methods:

Chemical Reactions Analysis

GlcCers can undergo various chemical reactions, including oxidation, reduction, and substitution. specific details regarding common reagents and conditions are not extensively reported in the literature. The major products resulting from these reactions remain an area of ongoing investigation.

Scientific Research Applications

Chemistry and Biology:

Cell Membrane Function: GlcCers contribute to cell membrane stability and fluidity.

Cold Acclimatization: GlcCer levels decrease during cold acclimatization in plants.

Virulence Regulation in Fungi: In fungi, GlcCers are involved in regulating virulence and act as elicitors, stimulating plant defense mechanisms.

Intestinal Health: Consuming GlcCer has been associated with preventing intestinal impairment.

Skin Moisturizing: GlcCer consumption may improve skin hydration.

Cosmetics: GlcCers find applications in skincare products due to their moisturizing properties.

Comparison with Similar Compounds

While GlcCers share similarities with other sphingolipids, their unique properties set them apart. Further research is needed to explore these distinctions comprehensively.

Biological Activity

Glucocerebrosides, also known as glucosylceramides, are glycosphingolipids that play crucial roles in cellular functions and human health. Their biological activity is significant in various physiological processes, including cell signaling, membrane structure, and the pathophysiology of several diseases, particularly lysosomal storage disorders like Gaucher disease. This article explores the diverse biological activities of this compound, their implications in health and disease, and recent research findings.

Structure and Function

This compound consist of a sphingosine backbone, a fatty acid chain, and a glucose moiety. They are integral components of cell membranes across various organisms, from bacteria to humans. In mammals, this compound are particularly abundant in the brain and play essential roles in:

- Cell Adhesion and Migration : They facilitate cellular interactions and movement.

- Embryogenesis : Involved in early developmental processes.

- Energy Homeostasis : Regulate metabolic pathways.

- Signal Transduction : Influence the activity of membrane proteins like protein tyrosine kinases .

1. Role in Gaucher Disease

Gaucher disease is characterized by the accumulation of this compound due to a deficiency in the enzyme glucocerebrosidase (GCase). This lysosomal storage disorder manifests in three clinical forms:

- Type 1 : Non-neuronopathic; primarily affects the spleen and liver.

- Type 2 : Acute neuronopathic; severe neurological involvement.

- Type 3 : Subacute neuronopathic; a mix of both non-neuronopathic and neurological symptoms.

The accumulation of this compound leads to the formation of Gaucher cells—macrophages engorged with lipids—which can disrupt normal organ function .

2. Association with Parkinson's Disease

Recent studies have highlighted a connection between glucocerebroside metabolism and Parkinson's disease (PD). Mutations in the GBA gene, which encodes GCase, are linked to increased risk for PD. Research indicates that individuals with GBA mutations exhibit reduced enzymatic activity of GCase, leading to elevated levels of this compound. This dysfunction may contribute to neurodegeneration observed in PD patients .

Case Study 1: Gaucher Disease Management

A study involving patients with Gaucher disease assessed the efficacy of enzyme replacement therapy (ERT) on reducing glucocerebroside levels. Results indicated significant reductions in glucocerebroside accumulation in macrophages post-treatment, leading to improved clinical outcomes such as reduced splenomegaly and enhanced quality of life .

Case Study 2: this compound in Parkinson's Disease

In a cohort study examining PD patients with GBA mutations, researchers found that those with lower GCase activity had a higher prevalence of motor symptoms compared to controls. The findings suggest that monitoring glucocerebroside levels could serve as a biomarker for disease progression and therapeutic response .

Research Findings

Recent systematic reviews have consolidated knowledge regarding the biological activities of this compound:

- Cell Signaling : this compound modulate signaling pathways that affect cell growth and survival.

- Disease Mechanisms : Alterations in glucocerebroside metabolism are implicated not only in Gaucher disease but also in conditions such as diabetes, cardiovascular diseases, and certain cancers .

Data Table: Summary of Biological Functions

| Function | Description | Implications |

|---|---|---|

| Cell Adhesion | Facilitates interactions between cells | Important for tissue integrity |

| Embryogenesis | Involved in early developmental processes | Critical for proper development |

| Energy Homeostasis | Regulates metabolic pathways | Affects overall energy balance |

| Neuroprotection | Protects neurons from degeneration | Potential therapeutic target for PD |

| Immune Response | Modulates macrophage activity | Influences inflammatory responses |

Properties

IUPAC Name |

2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34?,35+,36+,37-,38+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYIYLRRDTKAA-BEYQCJBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are glucocerebrosides and where are they found?

A1: this compound are a class of glycosphingolipids found in cell membranes across various organisms. They are particularly abundant in plant plasma membranes and tonoplasts, accounting for a significant portion of the total lipid content. [] For instance, in rye leaf and plasma membrane, this compound represent 16 mol% of the total plasma membrane lipid. [] They are also found in animal tissues, including the brain, and in some fungi. [, , ] Notably, sea cucumbers have emerged as a rich source of diverse this compound. [, , , ]

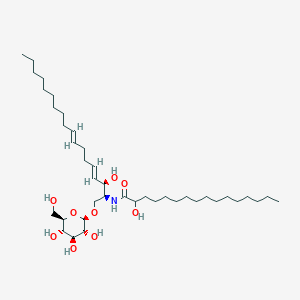

Q2: What is the basic structure of a glucocerebroside molecule?

A2: A glucocerebroside molecule consists of three main components:

- Long-chain base: Typically a C18 amino alcohol with two or three hydroxyl groups. The most common long-chain bases found in this compound are 4,8-sphingadienine (d18:2), 4-hydroxy-8-sphingenine (t18:1), and sphingadienine (d18:1). [, ]

- Fatty acid: Predominantly 2-hydroxy fatty acids with 16 to 26 carbon atoms. Common examples include 2-hydroxynervonic acid (24:1h), 2-hydroxylignoceric acid (24:0h), 2-hydroxyerucic acid (22:1h), and 2-hydroxybehenic acid (22:0h). []

- Glucose residue: Linked to the C1 hydroxyl group of the long-chain base via a β-1 glycosidic linkage. []

Q3: How do the structural features of this compound influence their properties?

A3: The numerous hydroxyl groups and amide linkage in this compound contribute to their unique physical properties. These groups facilitate extensive intra- and intermolecular hydrogen bonding. [] This characteristic likely contributes to the rigidity and low ion permeability observed in biological membranes enriched with cerebrosides, as seen in animal myelin and intestinal brush borders. [] In plants, this compound are suggested to play a role in plasma membrane cryostability and chilling sensitivity. []

Q4: How does the molecular species composition of this compound vary?

A4: The molecular species composition of this compound can differ significantly between organisms and even within different tissues of the same organism. For example, this compound in rye leaf and plasma membrane show a predominance of saturated and monounsaturated 2-hydroxy fatty acids, while those in adult rat brain lack hydroxy fatty acids and primarily contain palmitate, stearate, and oleate. [, ] Furthermore, the molecular species profile can be influenced by environmental factors such as cold acclimation, as observed in winter rye seedlings. []

Q5: What is the significance of studying glucocerebroside molecular species?

A5: Analyzing individual molecular species provides insights into the biosynthesis and specific functions of this compound in different biological contexts. For example, the distinct molecular species profiles of this compound in microsomal and myelin membranes during rat brain development suggest specific roles in membrane organization and function. [] Furthermore, understanding the molecular diversity of this compound in food sources like potatoes and sea cucumbers is crucial for assessing their potential nutritional and therapeutic benefits. [, ]

Q6: What analytical techniques are used to study this compound?

A6: Various techniques are employed to isolate, characterize, and quantify this compound, including:

- High-speed counter-current chromatography (HSCCC): Efficiently separates and purifies this compound from complex mixtures with high yield and low solvent consumption. []

- Reversed-phase high-performance liquid chromatography (RP-HPLC): Separates and purifies intact, underivatized glucocerebroside molecular species, enabling detailed analysis of their composition and relative abundance. [, , ]

- Gas chromatography-mass spectrometry (GC-MS): Identifies and quantifies individual fatty acids and long-chain bases after hydrolysis of this compound. []

- Liquid chromatography-ion trap-time-of-flight mass spectrometry (LCMS-IT-TOF): Rapidly identifies complex glucocerebroside mixtures based on their mass-to-charge ratios and fragmentation patterns. []

- Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy: Provide structural information about the individual components of this compound, including the configuration of double bonds and stereochemistry. []

Q7: How does the enzyme glucocerebrosidase interact with this compound?

A7: Glucocerebrosidase, also known as glucosylceramidase, is a lysosomal enzyme that catalyzes the hydrolysis of this compound into glucose and ceramide. [, ] This enzymatic activity is crucial for maintaining the balance of this compound within cells.

Q8: What are the consequences of glucocerebrosidase deficiency?

A8: Deficiency in glucocerebrosidase leads to the accumulation of this compound within lysosomes, primarily in macrophages. [, ] This accumulation is the underlying cause of Gaucher disease, a lysosomal storage disorder characterized by various symptoms including hepatosplenomegaly, anemia, thrombocytopenia, and bone disease. [, ]

Q9: Are there different types of Gaucher disease?

A9: Yes, there are three main types of Gaucher disease based on the presence and severity of neurological involvement:

- Type I: The most common and non-neuronopathic form, characterized by visceral manifestations such as hepatosplenomegaly, anemia, and bone disease. [, ]

- Type II: A severe infantile form with significant neurological involvement. []

- Type III: A juvenile form with variable neurological manifestations. []

Q10: How is Gaucher disease treated?

A10: Enzyme replacement therapy (ERT) with intravenous infusions of recombinant glucocerebrosidase is the standard treatment for Gaucher disease. [, , ] ERT has significantly improved the quality of life and reduced morbidity and mortality in Gaucher patients. [, ]

Q11: Are there alternative treatment approaches for Gaucher disease?

A11: Substrate reduction therapy (SRT) using eliglustat, an oral medication that inhibits glucosylceramide synthase, is emerging as an alternative for some patients. [] SRT aims to reduce the synthesis of this compound, thereby lowering their accumulation in lysosomes. []

Q12: How are this compound linked to Parkinson's disease?

A12: Mutations in the GBA gene, encoding glucocerebrosidase, are the most common genetic risk factor for Parkinson's disease (PD), affecting 5-10% of patients and accelerating disease progression. [, ] These mutations can lead to glucocerebroside accumulation, potentially contributing to α-synuclein aggregation, a hallmark of PD. [, ]

Q13: Can inhibiting glucocerebroside synthesis be a therapeutic strategy for PD?

A13: Research suggests that inhibiting glucosylceramide synthase (GCS) with a brain-penetrant inhibitor like GZ667161 can reduce glucocerebroside levels in the central nervous system of mice with Gba mutations. [] This reduction was associated with slowed α-synuclein aggregation and improved behavioral outcomes, indicating a potential therapeutic avenue for GBA-related synucleinopathies. []

Q14: How do this compound from sea cucumbers differ from those found in other organisms?

A14: Sea cucumber this compound exhibit unique structural characteristics, particularly in their fatty acid and long-chain base compositions. [, , ] These variations result in distinct molecular species profiles that may contribute to their potential biological activities, including cytotoxic effects against cancer cells. [, , ]

Q15: What are the potential benefits of dietary this compound from sea cucumbers?

A15: Research suggests that dietary intake of sea cucumber this compound (SCGs) may have beneficial effects on sphingolipid metabolism in mouse models of Alzheimer's disease. [] SCG supplementation was associated with improved spatial memory and altered levels of specific sphingolipid species in the brain, highlighting their potential as a dietary intervention for neurodegenerative diseases. []

Q16: What is the significance of studying the thermotropic behavior of this compound?

A16: Studying the thermotropic behavior of this compound in model membrane systems, such as liposomes, provides valuable information about their interactions with other lipids and their impact on membrane properties like fluidity and permeability. [] This information is essential for understanding their roles in various biological processes, including membrane trafficking, signal transduction, and cellular responses to environmental changes.

Q17: What is the role of 4,8-sphingadienine (4,8-SD) in inflammation?

A17: 4,8-SD, a metabolite of plant-derived this compound, has demonstrated anti-inflammatory effects in human endothelial cells. [] It inhibits the expression of pro-inflammatory molecules like IL-8 and E-selectin in response to inflammatory stimuli. [] This finding suggests a potential role for 4,8-SD in modulating inflammatory responses, with potential implications for dietary interventions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.